molecular formula C21H15BrN2O3 B3514420 1-[(4-bromobenzyl)oxy]-3-phenyl-2(1H)-quinoxalinone 4-oxide

1-[(4-bromobenzyl)oxy]-3-phenyl-2(1H)-quinoxalinone 4-oxide

Cat. No.: B3514420
M. Wt: 423.3 g/mol
InChI Key: HSALYTACOXMBPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “1-[(4-bromobenzyl)oxy]-3-phenyl-2(1H)-quinoxalinone 4-oxide” is a complex organic molecule. It contains a quinoxalinone group, which is a type of heterocyclic compound. This group consists of a benzene ring fused to a pyrazine ring. The molecule also contains a phenyl group (a benzene ring), and a bromobenzyl group, which is a benzene ring with a bromine atom and a methyl group attached .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoxalinone ring, the introduction of the phenyl group, and the attachment of the bromobenzyl group. The exact methods would depend on the specific starting materials and reaction conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and pyrazine), a ketone group (part of the quinoxalinone), and a bromine atom attached to a benzyl group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the aromatic rings, the ketone group, and the bromine atom. The bromine atom, being a good leaving group, could potentially be replaced in a nucleophilic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and a bromine atom would likely make it relatively heavy and possibly quite stable. The ketone group could potentially form hydrogen bonds, affecting its solubility .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target it interacts with .

Future Directions

The future research directions for this compound could be vast and would depend on its intended use. If it shows promising biological activity, it could be further optimized and studied as a potential drug .

Properties

IUPAC Name

1-[(4-bromophenyl)methoxy]-4-oxido-3-phenylquinoxalin-4-ium-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN2O3/c22-17-12-10-15(11-13-17)14-27-24-19-9-5-4-8-18(19)23(26)20(21(24)25)16-6-2-1-3-7-16/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSALYTACOXMBPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)OCC4=CC=C(C=C4)Br)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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